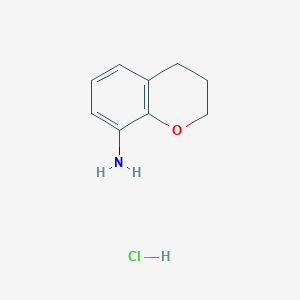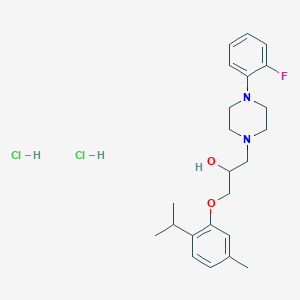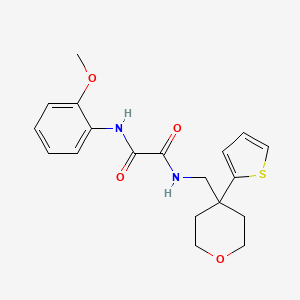
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . Another example is the synthesis of 1-Thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline, which was synthesized by treating various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .Scientific Research Applications
Catalytic Conversion to Biofuels
The synthesis of 2,5-dimethylfuran (DMF) from 5-hydroxymethylfurfural (HMF) presents a highly attractive route to renewable fuels. PtCo bimetallic nanoparticles encapsulated in hollow carbon nanospheres have shown remarkable efficacy in converting HMF to DMF with a yield reaching 98% under optimized conditions, significantly surpassing previous results in the literature (Guang-Hui Wang et al., 2014). Similarly, 5-(chloromethyl)furfural (CMF) offers an alternative pathway to DMF, demonstrating the potential of biomass-derived chemicals for biofuel production (S. Dutta & M. Mascal, 2014).
Catalyst Development for Hydrogenation Reactions
Research into the selective hydrogenation of HMF to DMF has led to the development of various catalytic systems. The use of carbon-supported PdAu bimetallic catalysts, for instance, has proven effective for this conversion under atmospheric hydrogen pressure, highlighting the importance of catalyst design in the efficient production of biofuels (S. Nishimura, Naoya Ikeda, & K. Ebitani, 2014).
Application in Biomass Conversion
DMF, derived from the catalytic conversion of biomass-derived furanic compounds, is gaining attention as a promising liquid biofuel due to its high energy density and potential for replacing traditional fossil fuels. Studies focus on the catalytic reduction of furfural and HMF with hydrogen, exploring various reaction mechanisms and pathways to achieve high yields of desired products, including DMF (Y. Nakagawa, M. Tamura, & K. Tomishige, 2013).
Role in Sustainable Chemistry
The conversion of plant biomass to furan derivatives such as DMF underscores the role of sustainable chemistry in addressing the challenges of renewable energy and material production. This conversion process not only provides a pathway to renewable fuels but also opens avenues for producing polymers, functional materials, and other chemicals from non-fossil sources (V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017).
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9-6-11(10(2)18-9)12(16)8-15-13(17)7-14(3,4)5/h6,12,16H,7-8H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYOCEMTDDLUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)CC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2667951.png)

![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2667953.png)
![2-[[1-(Pyridine-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2667954.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667956.png)
![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2667957.png)
![methyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2667958.png)
![[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol](/img/structure/B2667959.png)


![diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2667965.png)
![3-Phenyl-2-azaspiro[3.4]octan-1-one](/img/structure/B2667966.png)
![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667970.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2667971.png)